Cas no 22536-61-4 (2-Chloro-5-methylpyrimidine)
2-Chloro-5-methylpyrimidine Chemical and Physical Properties
Names and Identifiers
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- 2-Chloro-5-methylpyrimidine
- 2-Chlor-5-methylpyrimidin
- 5-methyl-2-chloropyrimidine
- AC-248
- 2-chloro-5-methyl pyrimidine
- 2-Chloro-5-methylpyrimidine, AldrichCPR
- CS-D0889
- AM20090222
- AKOS005257060
- Z1098236276
- PB25116
- W-201940
- SY009120
- MFCD09260903
- SCHEMBL422499
- PYRIMIDINE, 2-CHLORO-5-METHYL-
- A4827
- BCP26399
- C2957
- DTXSID00342432
- 2-chloro-5-methyl-pyrimidine
- EN300-69091
- 22536-61-4
- FT-0649615
- AS-17778
- DB-013043
- BBL101190
- STL554986
- DTXCID60293512
-
- MDL: MFCD09260903
- Inchi: 1S/C5H5ClN2/c1-4-2-7-5(6)8-3-4/h2-3H,1H3
- InChI Key: APRMCBSTMFKLEI-UHFFFAOYSA-N
- SMILES: ClC1=NC=C(C=N1)C
Computed Properties
- Exact Mass: 128.01400
- Monoisotopic Mass: 128.0141259g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 8
- Rotatable Bond Count: 0
- Complexity: 68.8
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 25.8Ų
Experimental Properties
- Color/Form: No data available
- Density: 1.234
- Melting Point: 92.0 to 96.0 deg-C
- Boiling Point: 239.2℃ at 760 mmHg
- Flash Point: 121.5℃
- Refractive Index: 1.529
- Water Partition Coefficient: Slightly soluble in water.
- PSA: 25.78000
- LogP: 1.43840
2-Chloro-5-methylpyrimidine Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Hazard Category Code: 22-36/37/38
- Safety Instruction: 26-36/37/39
-
Hazardous Material Identification:
- Storage Condition:Store at room temperature
2-Chloro-5-methylpyrimidine Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933599090Overview:
2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-Chloro-5-methylpyrimidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A039000657-100g |
2-Chloro-5-methylpyrimidine |
22536-61-4 | 98% | 100g |
$252.25 | 2023-09-02 | |
| Fluorochem | 076041-10g |
2-Chloro-5-methylpyrimidine |
22536-61-4 | 98% | 10g |
£33.00 | 2022-03-01 | |
| Fluorochem | 076041-25g |
2-Chloro-5-methylpyrimidine |
22536-61-4 | 98% | 25g |
£55.00 | 2022-03-01 | |
| Fluorochem | 076041-100g |
2-Chloro-5-methylpyrimidine |
22536-61-4 | 98% | 100g |
£176.00 | 2022-03-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C153537-1G |
2-Chloro-5-methylpyrimidine |
22536-61-4 | >98.0%(GC) | 1g |
¥29.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C153537-25g |
2-Chloro-5-methylpyrimidine |
22536-61-4 | >98.0%(GC) | 25g |
¥229.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C153537-5G |
2-Chloro-5-methylpyrimidine |
22536-61-4 | >98.0%(GC) | 5g |
¥59.90 | 2023-09-03 | |
| TRC | C368633-50mg |
2-Chloro-5-methylpyrimidine |
22536-61-4 | 50mg |
$ 50.00 | 2022-04-01 | ||
| TRC | C368633-100mg |
2-Chloro-5-methylpyrimidine |
22536-61-4 | 100mg |
$ 65.00 | 2022-04-01 | ||
| TRC | C368633-500mg |
2-Chloro-5-methylpyrimidine |
22536-61-4 | 500mg |
$ 80.00 | 2022-04-01 |
2-Chloro-5-methylpyrimidine Suppliers
2-Chloro-5-methylpyrimidine Related Literature
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
Additional information on 2-Chloro-5-methylpyrimidine
Research Brief on 2-Chloro-5-methylpyrimidine (CAS: 22536-61-4) in Chemical and Biomedical Applications
2-Chloro-5-methylpyrimidine (CAS: 22536-61-4) is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Recent studies have highlighted its significance in the development of novel therapeutic agents, particularly in the fields of oncology and infectious diseases. This research brief consolidates the latest findings on the compound's applications, synthetic pathways, and biological activities, providing a comprehensive overview for professionals in the chemical and biomedical sectors.
A study published in the Journal of Medicinal Chemistry (2023) explored the use of 2-Chloro-5-methylpyrimidine as a precursor in the synthesis of kinase inhibitors. The research demonstrated that modifications at the 2-position of the pyrimidine ring significantly enhanced the inhibitory activity against specific cancer-related kinases. The compound's versatility in forming diverse derivatives makes it a valuable scaffold for drug discovery programs targeting protein kinases, which are implicated in numerous pathological conditions.
In the realm of antimicrobial research, 2-Chloro-5-methylpyrimidine has shown promise as a building block for novel antibacterial agents. A recent investigation in Bioorganic & Medicinal Chemistry Letters (2024) reported the synthesis of pyrimidine-based compounds with potent activity against multidrug-resistant bacterial strains. The chloro and methyl substituents were found to play a crucial role in optimizing the compounds' pharmacokinetic properties and target binding affinity.
From a synthetic chemistry perspective, advancements in the production of 2-Chloro-5-methylpyrimidine have been achieved through innovative catalytic methods. A 2023 study in Organic Process Research & Development detailed a more sustainable and efficient synthesis route using palladium-catalyzed cross-coupling reactions. This approach not only improved the yield and purity of the compound but also reduced the environmental impact associated with traditional synthetic methods.
The compound's physicochemical properties, including its solubility profile and stability characteristics, have been the subject of recent pharmaceutical formulation studies. Research published in the International Journal of Pharmaceutics (2024) examined the behavior of 2-Chloro-5-methylpyrimidine derivatives in various drug delivery systems, providing valuable insights for the development of more effective dosage forms.
Looking forward, the potential applications of 2-Chloro-5-methylpyrimidine continue to expand. Current research directions include its incorporation into PROTAC (Proteolysis Targeting Chimera) molecules for targeted protein degradation and its use in the development of covalent inhibitors. These emerging applications underscore the compound's enduring relevance in medicinal chemistry and drug discovery efforts.
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